2-Bromo-4-(difluoromethyl)benzene-1-sulfonylchloride
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Overview
Description
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3BrClF2O2S. This compound is characterized by the presence of bromine, difluoromethyl, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride typically involves the bromination of 4-(difluoromethyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride involves large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and difluoromethyl groups also contribute to the compound’s reactivity and influence its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: This compound has a similar structure but lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
Uniqueness
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H4BrClF2O2S |
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Molecular Weight |
305.52 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClF2O2S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,7H |
InChI Key |
LSTYNGARRWVDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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